Spectroscopic Analysis of 3-amino-4-octanol: A Technical Overview

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This guide provides a detailed overview of the spectroscopic data for **3-amino-4-octanol**, a crucial building block in various chemical syntheses. Due to the limited availability of published experimental spectra, this document focuses on predicted data and standardized experimental protocols applicable to a compound of this nature. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure and Properties

3-amino-4-octanol is an organic compound with the molecular formula C₈H₁₉NO.[1][2][3][4] It possesses two chiral centers at the C3 and C4 positions, leading to the possibility of four stereoisomers.[5] Key identifiers for this compound are:

- CAS Number: 1001354-72-8[1][2][4][5][6][7]
- Molecular Weight: 145.24 g/mol [1][2][3][4][5]
- InChlKey: AHZILZSKKSPIKM-UHFFFAOYSA-N[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For **3-amino-4-octanol**, both ¹H and ¹³C NMR provide critical information for structural confirmation.



Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of **3-amino-4-octanol** in CDCl₃ would exhibit distinct signals for the different proton environments within the molecule.

| Position | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|----------------------------------|--|---------------|
| H-1 (CH ₃) | ~0.90 | Triplet |
| H-2 (CH ₂) | ~1.55 | Multiplet |
| H-3 (CH-N) | ~2.80 | Multiplet |
| H-4 (CH-O) | ~3.60 | Multiplet |
| H-5, H-6, H-7 (CH ₂) | ~1.30-1.50 | Multiplet |
| H-8 (CH₃) | ~0.92 | Triplet |
| NH ₂ | Variable | Broad Singlet |
| ОН | Variable | Broad Singlet |

Table 1: Predicted ¹H NMR chemical shifts for **3-amino-4-octanol**.[5]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering insight into the carbon skeleton.



| Position | Approximate Chemical Shift (δ, ppm) |
|------------------------|-------------------------------------|
| C-1 (CH ₃) | ~10.0 |
| C-2 (CH ₂) | ~25.0 |
| C-3 (CH-N) | ~55.0 |
| C-4 (CH-O) | ~75.0 |
| C-5 (CH ₂) | ~33.0 |
| C-6 (CH ₂) | ~28.0 |
| C-7 (CH ₂) | ~23.0 |
| C-8 (CH ₃) | ~14.0 |

Table 2: Predicted ¹³C NMR chemical shifts for **3-amino-4-octanol**.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Functional Group | Absorption Range (cm ⁻¹) | Intensity |
|------------------------------------|--------------------------------------|------------------|
| O-H Stretch (Alcohol) | 3200–3600 | Strong, Broad |
| N-H Stretch (Primary Amine) | 3300–3500 (two bands) | Medium |
| C-H Stretch (Alkyl) | 2850–2960 | Strong |
| N-H Bend (Primary Amine) | 1590–1650 | Medium to Strong |
| C-O Stretch (Secondary Alcohol) | ~1100 | Strong |
| C-N Stretch (Aliphatic Amine) | 1020–1250 | Medium to Weak |

Table 3: Expected IR absorption frequencies for **3-amino-4-octanol**.[5]



Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For **3-amino-4-octanol**, electrospray ionization (ESI) is a suitable gentle ionization method.

| lon | m/z (predicted) |
|---------------------|-----------------|
| [M+H] ⁺ | 146.15395 |
| [M+Na] ⁺ | 168.13589 |

Table 4: Predicted m/z values for common adducts of **3-amino-4-octanol** in mass spectrometry.[8]

Experimental Protocols

While specific experimental parameters for **3-amino-4-octanol** are not widely published, the following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy (General Protocol)

- Sample Preparation: Dissolve approximately 5-10 mg of **3-amino-4-octanol** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a nuclear magnetic resonance spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.



 Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (General Protocol)

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (General Protocol)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode ESI.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.
 Acquire the mass spectrum over a relevant m/z range.
- Data Analysis: Identify the molecular ion peak (e.g., [M+H]+) to confirm the molecular weight. Analyze the fragmentation pattern, if any, to gain further structural information.

Workflow for Spectroscopic Analysis



The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-amino-4-octanol**.

Figure 1: General workflow for the spectroscopic analysis of **3-amino-4-octanol**.

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